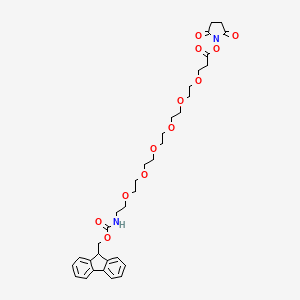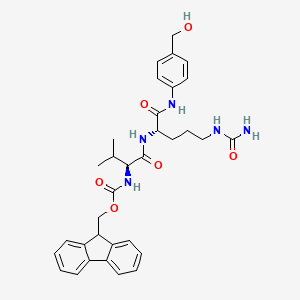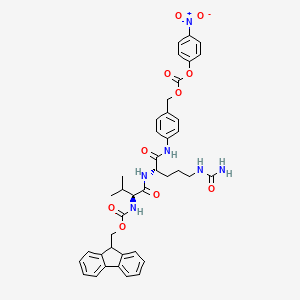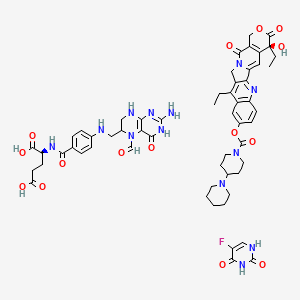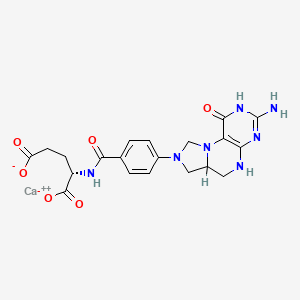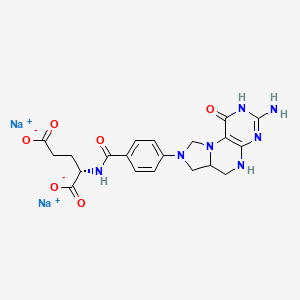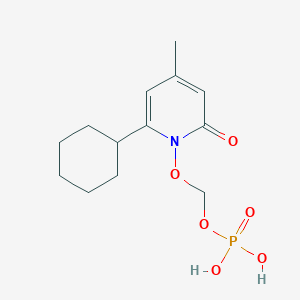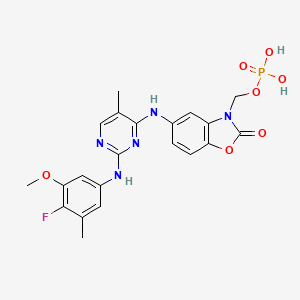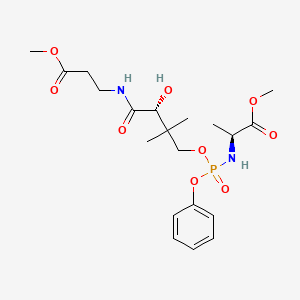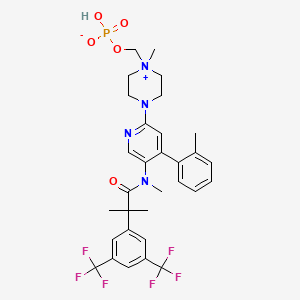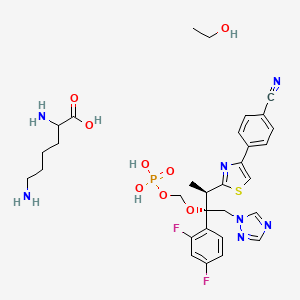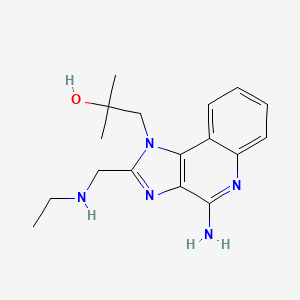
Gardiquimod
Vue d'ensemble
Description
Gardiquimod is an experimental drug that acts selectively at both mouse and human forms of toll-like receptor 7 (TLR7). It functions as an immune response modifier . The core structure is 1H-imidazo[4,5-c]quinoline, as found in related drugs such as imiquimod and resiquimod .
Molecular Structure Analysis
The molecular formula of Gardiquimod is C17H23N5O . The core structure is 1H-imidazo[4,5-c]quinoline . It is structurally very similar to resiquimod, differing only by an oxygen for nitrogen switch .Chemical Reactions Analysis
Gardiquimod is known to induce the activation of NF-κB in HEK293 cells expressing human or mouse TLR7 . It is more potent than Imiquimod .Physical And Chemical Properties Analysis
Gardiquimod has a molecular weight of 349.9 g/mol . It is soluble in water at a concentration of 1 mg/ml .Applications De Recherche Scientifique
Application in Immunology
Gardiquimod is a selective agonist of Toll-like receptors 7 and 8 (TLR7 and TLR8), which play crucial roles in the signaling pathways of innate immunity . It’s used in the field of immunology to understand the mechanism of selective profiles of small molecule modulators against TLR7 and TLR8 .
Method of Application
Molecular dynamic simulations were carried out on three imidazoquinoline derivatives (including Gardiquimod) bound to the receptors separately . The selectivity between TLR7 and TLR8 was quantified by binding free energies via the MM-GBSA method .
Results
The simulations indicated that in the complex of TLR7 and Gardiquimod, the two chains forming the TLR7 dimer tended to remain in an “open” conformation . The study provided insights for more potent and selective modulators to cooperate with the hydrophobic nature of the binding pocket .
Application in Virology
Gardiquimod has been studied for its anti-HIV-1 effects in macrophages and activated peripheral blood mononuclear cells (PBMCs) .
Method of Application
Gardiquimod was added prior to or within 2 days after infection with X4, R5, or dual-tropic (R5/X4) strains of HIV-1 . The study also involved treatment of cells with a peptide inhibitor to the MyD88 adaptor protein and blocking the IFN-a receptor with a neutralizing antibody .
Results
Gardiquimod significantly reduced infection in these cells . It inhibited HIV-1 reverse transcriptase, an early step in the life cycle of HIV-1 . The study suggests that Gardiquimod could be developed as a novel therapeutic agent to block systemic and mucosal transmission of HIV-1 .
Application in Dermatology
Gardiquimod has been used to study the expression of calcium-induced keratinocytes differentiation markers in HaCaT cells .
Results
Application in Immunology
Gardiquimod is a selective agonist of Toll-like receptors 7 and 8 (TLR7 and TLR8), which play crucial roles in the signaling pathways of innate immunity . It’s used in the field of immunology to understand the mechanism of selective profiles of small molecule modulators against TLR7 and TLR8 .
Method of Application
Molecular dynamic simulations were carried out on three imidazoquinoline derivatives (including Gardiquimod) bound to the receptors separately . The selectivity between TLR7 and TLR8 was quantified by binding free energies via the MM-GBSA method .
Results
The simulations indicated that in the complex of TLR7 and Gardiquimod, the two chains forming the TLR7 dimer tended to remain in an “open” conformation . The study provided insights for more potent and selective modulators to cooperate with the hydrophobic nature of the binding pocket .
Application in Virology
Gardiquimod has been studied for its anti-HIV-1 effects in macrophages and activated peripheral blood mononuclear cells (PBMCs) .
Method of Application
Gardiquimod was added prior to or within 2 days after infection with X4, R5, or dual-tropic (R5/X4) strains of HIV-1 . The study also involved treatment of cells with a peptide inhibitor to the MyD88 adaptor protein and blocking the IFN-a receptor with a neutralizing antibody .
Results
Gardiquimod significantly reduced infection in these cells . It inhibited HIV-1 reverse transcriptase, an early step in the life cycle of HIV-1 . The study suggests that Gardiquimod could be developed as a novel therapeutic agent to block systemic and mucosal transmission of HIV-1 .
Application in Dermatology
Gardiquimod has been used to study the expression of calcium-induced keratinocytes differentiation markers in HaCaT cells .
Results
Application in Immunology
Gardiquimod is a selective agonist of Toll-like receptors 7 and 8 (TLR7 and TLR8), which play crucial roles in the signaling pathways of innate immunity . It’s used in the field of immunology to understand the mechanism of selective profiles of small molecule modulators against TLR7 and TLR8 .
Method of Application
Molecular dynamic simulations were carried out on three imidazoquinoline derivatives (including Gardiquimod) bound to the receptors separately . The selectivity between TLR7 and TLR8 was quantified by binding free energies via the MM-GBSA method .
Results
The simulations indicated that in the complex of TLR7 and Gardiquimod, the two chains forming the TLR7 dimer tended to remain in an “open” conformation . The study provided insights for more potent and selective modulators to cooperate with the hydrophobic nature of the binding pocket .
Application in Virology
Gardiquimod has been studied for its anti-HIV-1 effects in macrophages and activated peripheral blood mononuclear cells (PBMCs) .
Method of Application
Gardiquimod was added prior to or within 2 days after infection with X4, R5, or dual-tropic (R5/X4) strains of HIV-1 . The study also involved treatment of cells with a peptide inhibitor to the MyD88 adaptor protein and blocking the IFN-a receptor with a neutralizing antibody .
Results
Gardiquimod significantly reduced infection in these cells . It inhibited HIV-1 reverse transcriptase, an early step in the life cycle of HIV-1 . The study suggests that Gardiquimod could be developed as a novel therapeutic agent to block systemic and mucosal transmission of HIV-1 .
Application in Dermatology
Gardiquimod has been used to study the expression of calcium-induced keratinocytes differentiation markers in HaCaT cells .
Results
Safety And Hazards
Propriétés
IUPAC Name |
1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJATBIERQTCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801032731 | |
| Record name | Gardiquimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801032731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gardiquimod | |
CAS RN |
1020412-43-4 | |
| Record name | 4-Amino-2-[(ethylamino)methyl]-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020412-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gardiquimod | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020412434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gardiquimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801032731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1020412-43-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GARDIQUIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3W4QVW5BY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



